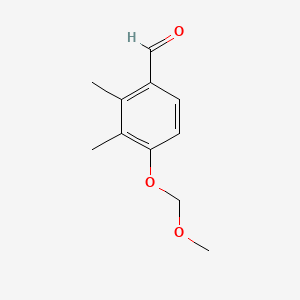
4-(Methoxymethoxy)-2,3-dimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxymethoxy)-2,3-dimethylbenzaldehyde is an organic compound characterized by a benzene ring substituted with a methoxymethoxy group and two methyl groups, along with an aldehyde functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,3-dimethylbenzaldehyde as the starting material.
Methoxymethylation: The aldehyde group is protected by converting it to a methoxymethyl ether using methoxymethanol in the presence of an acid catalyst.
Reaction Conditions: The reaction is usually carried out under mild conditions, such as room temperature, to avoid side reactions.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors to ensure consistency and efficiency.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxymethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and aprotic solvents are used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Primary alcohols.
Substitution Products: Various ethers and alcohols.
科学的研究の応用
4-(Methoxymethoxy)-2,3-dimethylbenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and inhibition.
Industry: It is used in the production of fragrances and flavors.
作用機序
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its biological effects.
類似化合物との比較
4-(Methoxymethoxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of an aldehyde.
2,3-Dimethylbenzaldehyde: Lacks the methoxymethoxy group.
Uniqueness: 4-(Methoxymethoxy)-2,3-dimethylbenzaldehyde is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
4-(methoxymethoxy)-2,3-dimethylbenzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-8-9(2)11(14-7-13-3)5-4-10(8)6-12/h4-6H,7H2,1-3H3 |
InChIキー |
OKIJJAWPECIAIG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1C)OCOC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


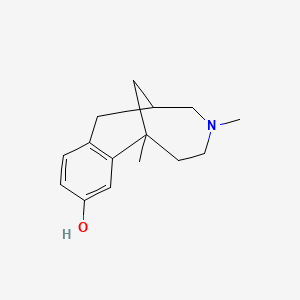

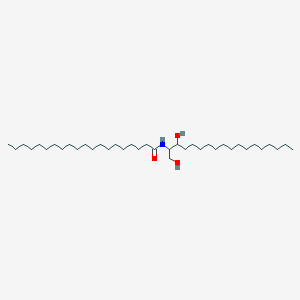
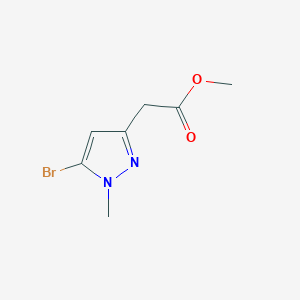


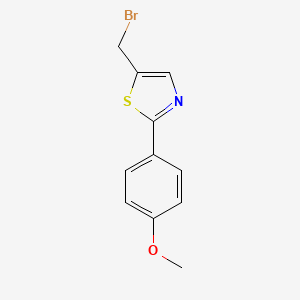
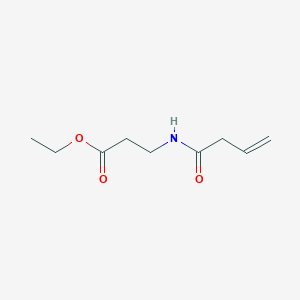

![Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B15359929.png)
![Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15359936.png)
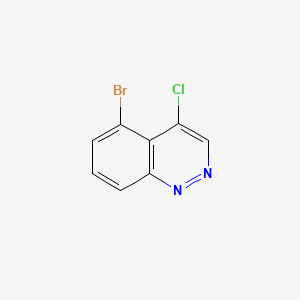
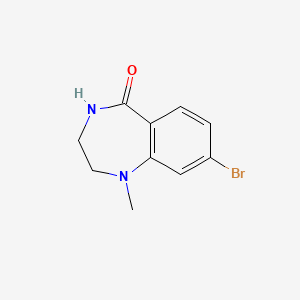
![Tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15359951.png)
